molecular formula C7H5BrN4S B2751570 N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 68371-97-1

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B2751570
CAS No.: 68371-97-1
M. Wt: 257.11
InChI Key: ATNSRYQMIYXFNF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring substituted with a 4-bromophenyl group

Scientific Research Applications

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand the interactions between heterocyclic compounds and biological targets, aiding in the design of new drugs and therapeutic agents.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities . This suggests that the compound may target specific proteins or enzymes involved in microbial growth and cell proliferation.

Mode of Action

This could result in the inhibition of microbial growth or cell proliferation .

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids . This suggests that N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine may interfere with lipid biosynthesis or other related pathways, leading to downstream effects such as the inhibition of microbial growth.

Pharmacokinetics

Similar compounds have shown promising adme properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that the compound may lead to the inhibition of microbial growth and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 4-bromoaniline with thiatriazole precursors under specific conditions. One common method involves the cyclization of 4-bromoaniline with thiocarbonyl diimidazole, followed by the introduction of nitrogen sources to form the thiatriazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The thiatriazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with other aromatic groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide in anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds share a similar bromophenyl group but differ in the heterocyclic ring structure.

    4-(4-bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group attached to a thiazole ring, showing similar biological activities.

Uniqueness

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine is unique due to its thiatriazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness makes it a valuable scaffold for developing new compounds with enhanced biological activities and material properties.

Properties

IUPAC Name

N-(4-bromophenyl)thiatriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNSRYQMIYXFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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